molecular formula C13H10BrClO B1374109 1-Bromo-4-(4-chlorophenoxymethyl)benzene CAS No. 884162-71-4

1-Bromo-4-(4-chlorophenoxymethyl)benzene

Cat. No.: B1374109
CAS No.: 884162-71-4
M. Wt: 297.57 g/mol
InChI Key: HDEJQIWGILOCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(4-chlorophenoxymethyl)benzene is an organic compound with the molecular formula C13H10BrClO. It is a derivative of benzene, featuring both bromine and chlorine substituents, along with a phenoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-chlorophenoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(4-chlorophenoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-(4-chlorophenoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-chlorophenoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the phenoxymethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(4-chlorophenoxymethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a phenoxymethyl group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

1-bromo-4-[(4-chlorophenoxy)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEJQIWGILOCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716849
Record name 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884162-71-4
Record name 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.